5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
CAS No.:
Cat. No.: VC16374540
Molecular Formula: C34H30N2O3
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H30N2O3 |
|---|---|
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | 5-benzoyl-6-(4-methoxyphenyl)-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C34H30N2O3/c1-22-12-14-23(15-13-22)26-20-29-32(31(37)21-26)33(24-16-18-27(39-2)19-17-24)36(30-11-7-6-10-28(30)35-29)34(38)25-8-4-3-5-9-25/h3-19,26,33,35H,20-21H2,1-2H3 |
| Standard InChI Key | RVYKNGKUXKBQMY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C(=O)C2 |
Introduction
The compound 5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b] benzodiazepin-7-one belongs to the benzodiazepine family, a class of heterocyclic compounds known for their pharmacological relevance. Benzodiazepines are widely studied for their applications in anxiolytic, sedative, anticonvulsant, and other therapeutic areas. This specific compound is a derivative of the benzo[b] benzodiazepine scaffold, which has been explored for its potential cytotoxic and receptor-modulating activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions such as cyclization and functional group modifications. A general pathway includes:
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Formation of the Benzodiazepine Core: Cyclization reactions involving precursors like ortho-diamines or ortho-aminoaryl ketones.
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Functionalization: Introduction of the benzoyl and aryl groups through Friedel-Crafts acylation or nucleophilic substitution.
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Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Cytotoxic Activity
Benzodiazepine derivatives have shown promising cytotoxic effects against cancer cell lines like MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). Structural analogs of this compound have demonstrated IC50 values in the micromolar range, indicating moderate to high cytotoxicity .
Anti-inflammatory Potential
Molecular docking studies on related compounds suggest potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
Analytical Characterization
The characterization of this compound can be achieved using standard spectroscopic methods:
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NMR Spectroscopy (¹H and ¹³C): For elucidating the chemical environment of protons and carbons.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): For identifying functional groups.
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X-Ray Crystallography: To determine the three-dimensional structure.
Comparative Data Table
Future Research Directions
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Biological Evaluation: Conduct in vitro and in vivo studies to assess cytotoxicity, anti-inflammatory activity, and receptor binding.
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Structure-Activity Relationship (SAR): Explore modifications to enhance potency and selectivity.
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Formulation Development: Investigate solubility enhancers for pharmaceutical applications.
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